molecular formula C10H14N2O2 B12960844 Methyl (R)-2-amino-3-(2-methylpyridin-4-yl)propanoate

Methyl (R)-2-amino-3-(2-methylpyridin-4-yl)propanoate

Cat. No.: B12960844
M. Wt: 194.23 g/mol
InChI Key: MUIKUDPAIMIKKF-SECBINFHSA-N
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Description

Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate is a chiral compound with a pyridine ring substituted at the 4-position with a methyl group and an amino acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and ®-2-amino-3-hydroxypropanoic acid.

    Formation of Intermediate: The 2-methylpyridine is first brominated at the 4-position using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Coupling Reaction: The brominated intermediate is then coupled with ®-2-amino-3-hydroxypropanoic acid using a palladium-catalyzed cross-coupling reaction.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity, or interacts with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-2-amino-3-(2-chloropyridin-4-yl)propanoate
  • Methyl ®-2-amino-3-(2-fluoropyridin-4-yl)propanoate
  • Methyl ®-2-amino-3-(2-bromopyridin-4-yl)propanoate

Uniqueness

Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate is unique due to the presence of the methyl group at the 4-position of the pyridine ring, which influences its chemical reactivity and biological activity. This substitution pattern can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(2-methylpyridin-4-yl)propanoate

InChI

InChI=1S/C10H14N2O2/c1-7-5-8(3-4-12-7)6-9(11)10(13)14-2/h3-5,9H,6,11H2,1-2H3/t9-/m1/s1

InChI Key

MUIKUDPAIMIKKF-SECBINFHSA-N

Isomeric SMILES

CC1=NC=CC(=C1)C[C@H](C(=O)OC)N

Canonical SMILES

CC1=NC=CC(=C1)CC(C(=O)OC)N

Origin of Product

United States

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